3-Tert-butoxy-5-cyclopropoxy-2-fluoropyridine
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Overview
Description
3-Tert-butoxy-5-cyclopropoxy-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C12H16FNO2 and a molecular weight of 225.26 g/mol . This compound is notable for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a fluoropyridine core. These structural elements contribute to its distinct chemical and physical properties.
Preparation Methods
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-2-fluoropyridine involves several steps, typically starting with the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Subsequent steps involve the introduction of tert-butoxy and cyclopropoxy groups through various organic reactions, such as nucleophilic substitution and cyclization reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Tert-butoxy-5-cyclopropoxy-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Tert-butoxy-5-cyclopropoxy-2-fluoropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-fluoropyridine involves its interaction with molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to increased binding affinity and specificity. The tert-butoxy and cyclopropoxy groups further modulate the compound’s reactivity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
3-Tert-butoxy-5-cyclopropoxy-2-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Tert-butoxy-5-cyclopropoxy-3-fluoropyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-Fluoro-3-bromopyridine: A precursor in the synthesis of this compound, with distinct chemical properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-fluoro-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-10-6-9(7-14-11(10)13)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
UNSVGQHIMOAKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)F |
Origin of Product |
United States |
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